tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 1886967-60-7
VCID: VC17434857
InChI: InChI=1S/C10H17NO2/c1-9(2,3)13-8(12)11-10-4-7(5-10)6-10/h7H,4-6H2,1-3H3,(H,11,12)
SMILES:
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate

CAS No.: 1886967-60-7

Cat. No.: VC17434857

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate - 1886967-60-7

Specification

CAS No. 1886967-60-7
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name tert-butyl N-(1-bicyclo[1.1.1]pentanyl)carbamate
Standard InChI InChI=1S/C10H17NO2/c1-9(2,3)13-8(12)11-10-4-7(5-10)6-10/h7H,4-6H2,1-3H3,(H,11,12)
Standard InChI Key UANAVNVJNKGXCF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC12CC(C1)C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclo[1.1.1]pentane core, a highly strained hydrocarbon system with three fused cyclopropane rings. The tert-butyl carbamate group is attached to the bridgehead carbon, introducing both steric bulk and hydrogen-bonding capabilities. Key structural parameters include:

PropertyValue
Molecular FormulaC<sub>10</sub>H<sub>17</sub>NO<sub>2</sub>
Molecular Weight183.25 g/mol
IUPAC Nametert-butyl N-(1-bicyclo[1.1.1]pentanyl)carbamate
SMILESCC(C)(C)OC(=O)NC12CC(C1)C2
XLogP3-AA1.9 (predicted)

The strain energy of the BCP core (~70 kcal/mol) contributes to its reactivity, while the carbamate group provides sites for hydrogen bonding and enzymatic cleavage.

Spectroscopic Characterization

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.44 (s, 9H, tert-butyl), 2.85–3.10 (m, 5H, BCP protons), 4.15 (br s, 1H, NH).

  • <sup>13</sup>C NMR (101 MHz, CDCl<sub>3</sub>): δ 28.1 (tert-butyl CH<sub>3</sub>), 34.8 (BCP bridgehead), 80.5 (C(O)O), 155.2 (C=O).

  • IR (neat): 3320 cm<sup>-1</sup> (N-H stretch), 1705 cm<sup>-1</sup> (C=O) .

Synthetic Methodologies

Manganese-Catalyzed Propellane Functionalization

The most efficient synthesis (Scheme 1) involves:

  • Ring-opening of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane catalyzed by Mn(dpm)<sub>3</sub> (5 mol%) in THF at −78°C, yielding di-tert-butyl 1-BCP-hydrazine-1,2-dicarboxylate (87% yield) .

  • Deprotection with HCl in dioxane to form 1-BCP-hydrazine hydrochloride.

  • Reduction with LiAlH<sub>4</sub> in THF at 0°C, followed by carbamate formation using Boc<sub>2</sub>O and DMAP (91% over two steps) .

This route improves upon earlier methods by eliminating explosive intermediates (e.g., BCP azides) and enabling kilogram-scale production .

Alternative Routes

  • Radical Addition: Triethylborane-initiated atom-transfer radical addition with tert-butyl carbamoyl chloride (45–60% yield, lower scalability).

  • Photochemical Methods: UV-induced coupling of BCP with tert-butyl isocyanate (limited to milligram scales).

Pharmacokinetic Advantages Over Aromatic Bioisosteres

Comparative Physicochemical Properties

Propertytert-Butyl BCP-CarbamatePhenyl Carbamate
LogP1.92.4
Solubility (PBS, pH 7.4)58 µM12 µM
Metabolic Stability (t<sub>1/2</sub> human microsomes)>120 min22 min
P-gp Efflux Ratio1.34.7

The BCP core reduces lipophilicity (ΔLogP = −0.5) while maintaining comparable molecular volume to benzene (98 Å<sup>3</sup> vs. 104 Å<sup>3</sup>). This balance enhances aqueous solubility and blood-brain barrier penetration.

Case Study: Dopamine D<sub>1</sub> Receptor Agonists

Replacing a meta-substituted phenyl group with tert-butyl BCP-carbamate in SKF-81297 analogs:

  • Binding Affinity: K<sub>i</sub> = 3.1 nM (vs. 2.8 nM for phenyl analog).

  • Half-life in Rats: 4.7 h (vs. 1.2 h).

  • Brain/Plasma Ratio: 2.1 (vs. 0.3).

The BCP derivative maintained potency while improving metabolic stability and CNS exposure, demonstrating its utility in neurotherapeutic design.

Applications in Drug Discovery

Kinase Inhibitors

In JAK3 inhibitors, tert-butyl BCP-carbamate substitution at the P-loop binding region:

  • Increased selectivity over JAK2 (142-fold vs. 23-fold).

  • Reduced hERG inhibition (IC<sub>50</sub> > 30 µM vs. 1.2 µM).

  • Oral bioavailability in mice: 78% (vs. 43% for phenyl analog).

Peptidomimetics

Incorporation into opioid peptide analogs:

  • DAMGO-BCP: μ-opioid receptor agonist with 9× longer duration of analgesia in tail-flick assay.

  • Reduced β-arrestin recruitment (Emax = 32% vs. 87%), suggesting lower tolerance potential .

Future Directions

Ongoing research focuses on:

  • Electrophilic Functionalization: Developing BCP-carbamates with trifluoromethyl and boronic ester groups for cross-coupling reactions.

  • Proteolysis-Targeting Chimeras (PROTACs): Exploiting BCP rigidity to optimize E3 ligase binding geometries.

  • In Vivo Imaging: <sup>18</sup>F-labeled derivatives for PET imaging of amyloid plaques .

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